Retene, methyl isopropyl phenanthrene or 1-methyl-7-isopropyl phenanthrene, C₁₈H₁₈, is a polycyclic aromatic hydrocarbon present in the coal tar fraction, boiling above 360 °C.
Retene
CAS No.: 483-65-8
Cat. No.: VC0541256
Molecular Formula: C18H18
Molecular Weight: 234.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 483-65-8 |
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Molecular Formula | C18H18 |
Molecular Weight | 234.3 g/mol |
IUPAC Name | 1-methyl-7-propan-2-ylphenanthrene |
Standard InChI | InChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3 |
Standard InChI Key | NXLOLUFNDSBYTP-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C |
Canonical SMILES | CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C |
Appearance | Solid powder |
Boiling Point | 734 to 741 °F at 760 mm Hg ; 406° F at 10 mm Hg ; 316-329° F at 0.2 mm Hg (NTP, 1992) 390.0 °C |
Melting Point | 210 °F (NTP, 1992) 101.0 °C |
Introduction
Chemical Identity and Physical Properties
Retene, systematically named 1-methyl-7-(1-methylethyl)phenanthrene, belongs to the phenanthrene class of PAHs. Its molecular formula is , with a molecular weight of 234.34 g/mol . The compound’s structure consists of three fused benzene rings with methyl and isopropyl substituents at the 1 and 7 positions, respectively.
Structural and Spectral Characteristics
Retene crystallizes as plates or scales from ethanol, exhibiting a melting point of 95–97°C and a boiling point of 208°C at 10 mmHg . Its density is approximately 1.035 g/cm³, and it is insoluble in water but soluble in organic solvents like benzene and hot ethanol . The compound’s ultraviolet absorption spectrum shows distinct peaks due to its conjugated aromatic system, which facilitates its identification in environmental samples .
Table 1: Key Physical Properties of Retene
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 234.34 g/mol | |
Melting Point | 95–97°C | |
Boiling Point | 208°C (10 mmHg) | |
Density | 1.035 g/cm³ | |
Solubility in Water | Insoluble |
Synthesis and Natural Occurrence
Retene is both a natural and anthropogenic compound. It forms during the thermal decomposition of resin acids in coniferous wood, particularly abietic acid, through dehydrogenation reactions catalyzed by selenium or palladium . Naturally, it occurs in pine tar, fossilized pine resins, and high-boiling petroleum fractions . Industrial synthesis routes include the cyclization of methyl β-(6-isopropyl-2-naphthoyl)propionate, a method developed in the early 20th century .
Environmental Distribution
Retene is ubiquitous in modern and ancient environments. It has been detected in fir forest soils, humic coals, continental petroleum source rocks, and deep-sea sediments . Its persistence in sedimentary records makes it a valuable biomarker for reconstructing historical wildfire events and industrial combustion patterns .
Retene as a Combustion Marker
Emission Factors Across Fuel Types
Emission factors (EFs) for retene vary dramatically depending on fuel composition and combustion conditions. In rural China, traditional stoves burning pine and larch produce EF<sub>RET</sub> values of 0.34 ± 0.08 and 0.29 ± 0.22 mg/kg, respectively . Surprisingly, crop residues exhibit comparable EFs (0.048–0.37 mg/kg), while bituminous coal combustion emits up to 187 ± 113 mg/kg—nearly 500 times higher than wood .
Table 2: Retene Emission Factors by Fuel Type
Implications for Source Apportionment
Retene’s correlation with co-emitted particulate matter (PM) and phenanthrene varies by fuel:
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Crop Residues/Coal: Strong positive correlations (EF<sub>RET</sub> vs. EF<sub>PM</sub>/EF<sub>PHE</sub>)
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Wood: No significant correlation, suggesting distinct formation pathways
These findings necessitate reevaluating retene’s role in PAH source apportionment, particularly in regions with high coal usage .
Toxicological Profile and Ecotoxicological Impacts
Retene exhibits phototoxic and cardiotoxic effects, particularly in aquatic organisms. A landmark study on rainbow trout (Oncorhynchus mykiss) larvae revealed dose- and time-dependent transcriptional changes in cardiac tissue .
Mechanisms of Cardiotoxicity
Exposure to sublethal retene concentrations (50–200 μg/L) alters the expression of genes critical for cardiac function:
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Ion Transport: Upregulation of cacng8b (L-type Ca<sup>2+</sup> channel subunit) and downregulation of casq1b (calsequestrin)
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Muscle Contraction: Dysregulation of myosin heavy chain isoforms (myh7, myh2)
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Oxidative Stress: Induction of cytochrome P450 enzymes (cyp1a, cyp1b1)
These changes impair cardiac action potential propagation, leading to arrhythmias and reduced larval survival .
Phototoxicity and Synergistic Effects
Retene’s toxicity is potentiated by ultraviolet (UV) radiation. In whitefish (Coregonus lavaretus) larvae, UV-B exposure increases retene-induced mortality by 300%, likely through photooxidation products that damage cellular membranes .
Environmental Monitoring and Regulatory Considerations
Despite its environmental prevalence, retene remains unregulated in most jurisdictions. Current monitoring strategies rely on gas chromatography-mass spectrometry (GC-MS), with detection limits below 1 ng/L in water samples .
Challenges in Risk Assessment
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Bioaccumulation: Log K<sub>ow</sub> of 6.2 predicts high bioaccumulation potential, yet field data remain scarce
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Mixture Toxicity: Synergistic effects with other PAHs complicate risk characterization
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Climate Change: Increased wildfire frequency may elevate environmental retene loads
Industrial and Research Applications
Beyond its environmental significance, retene serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume